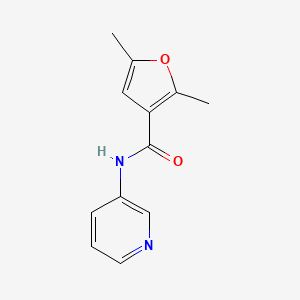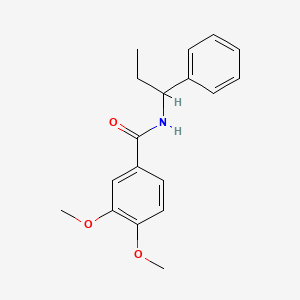
2-(4-chlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone is a chemical compound that features a chlorophenoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-chlorophenol with 1-(1H-pyrazol-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-1-(1H-pyrazol-1-yl)ethanone
- 2-(4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone
- 2-(4-methylphenoxy)-1-(1H-pyrazol-1-yl)ethanone
Uniqueness
2-(4-chlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenoxy ring can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-2-4-10(5-3-9)16-8-11(15)14-7-1-6-13-14/h1-7H,8H2 |
InChI Key |
UGTYGJPUUGTILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B10974326.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10974332.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10974338.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10974351.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B10974353.png)
![Ethyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10974364.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B10974379.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-methylpropyl)piperazin-1-yl]acetamide](/img/structure/B10974383.png)
![1'-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4'-bipiperidine](/img/structure/B10974387.png)
![2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B10974391.png)
![3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B10974393.png)
